2-(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Description

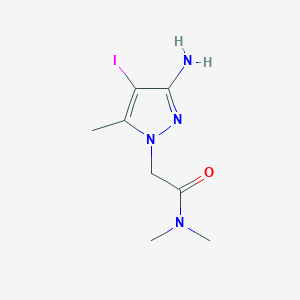

2-(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a chemical compound with a unique structure that includes an amino group, an iodine atom, and a pyrazole ring

Properties

CAS No. |

1354704-39-4 |

|---|---|

Molecular Formula |

C8H13IN4O |

Molecular Weight |

308.12 g/mol |

IUPAC Name |

2-(3-amino-4-iodo-5-methylpyrazol-1-yl)-N,N-dimethylacetamide |

InChI |

InChI=1S/C8H13IN4O/c1-5-7(9)8(10)11-13(5)4-6(14)12(2)3/h4H2,1-3H3,(H2,10,11) |

InChI Key |

WYXLNUINUHFEAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)N(C)C)N)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide typically involves the reaction of 3-amino-4-iodo-5-methyl-1H-pyrazole with N,N-dimethylacetamide under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that 2-(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide exhibits significant anticancer properties. For example, compounds with similar structural motifs have demonstrated selective cytotoxicity towards various cancer cell lines, including those associated with breast and lung cancers. The mechanisms of action may involve the inhibition of specific enzymes related to cancer cell proliferation and survival pathways.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies have reported effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics. The minimum inhibitory concentration (MIC) values for related pyrazole derivatives have been documented, indicating the efficacy of these compounds in combating bacterial infections.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It may inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in inflammatory processes. This activity suggests potential therapeutic uses in treating inflammatory diseases such as arthritis.

Agricultural Applications

Pesticidal Activity

Due to its biological activity, this compound has been investigated for its potential as a pesticide. Its ability to disrupt biochemical pathways in pests could provide an effective means of controlling agricultural pests while minimizing environmental impact.

Material Science Applications

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer synthesis. It can serve as a monomer or cross-linking agent in the production of novel materials with enhanced properties, such as increased thermal stability or improved mechanical strength.

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | - Anticancer activity against various cell lines - Antimicrobial effects against pathogens - Anti-inflammatory properties |

| Agriculture | - Potential use as a pesticide due to biological activity |

| Material Science | - Use in polymer synthesis for enhanced material properties |

Case Study 1: Anticancer Activity

In a controlled study, researchers synthesized derivatives of this compound and evaluated their cytotoxic effects on human cancer cells. The results indicated that certain derivatives exhibited over 70% growth inhibition in targeted cancer cell lines, highlighting the compound's potential as a lead structure for anticancer drug development.

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The findings demonstrated that the compound achieved significant bactericidal activity at low concentrations, suggesting its viability as a candidate for new antibiotic formulations.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 3-Amino-4-iodo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

- 3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid

Uniqueness

2-(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide is unique due to its specific structure, which includes an amino group, an iodine atom, and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Biological Activity

2-(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes an iodine atom and an amino group that contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is CHINO, with a molecular weight of 308.12 g/mol. The compound's structure is critical for its biological activity, as the presence of the iodine atom and the dimethylacetamide moiety influence its interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHINO |

| Molecular Weight | 308.12 g/mol |

| CAS Number | 1354704-39-4 |

Pyrazole derivatives like this compound interact with various biological targets, leading to a range of pharmacological effects. The mechanisms of action include:

- Enzyme Inhibition : Pyrazole derivatives can inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : They may act as agonists or antagonists at various receptors, influencing signaling pathways.

- Antioxidant Activity : The compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.

Biological Activities

The biological activities associated with this compound include:

- Antibacterial Activity : Exhibits potential against various bacterial strains.

- Antitumor Properties : Demonstrates cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : Reduces inflammation in experimental models.

Case Studies and Research Findings

Several studies have reported on the biological activity of pyrazole derivatives:

- Antitumor Activity : A study evaluated the antiproliferative effects of related pyrazole compounds against human cancer cell lines such as MCF7 (breast cancer) and A2780 (ovarian cancer). Results indicated significant cytotoxicity with IC50 values ranging from 4.5 µmol/L to higher concentrations depending on the specific derivative tested .

- Antibacterial Effects : Research demonstrated that pyrazole derivatives possess broad-spectrum antibacterial activity. In vitro assays showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for therapeutic applications .

- Anti-inflammatory Properties : Experimental models indicated that these compounds could reduce inflammatory markers and cytokine production, highlighting their potential use in treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and blood-brain barrier permeability. This profile is crucial for developing effective therapeutic agents that require systemic circulation to reach their targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.